Isopropyl 5-bromo-2-chloroisonicotinate
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Overview
Description
Isopropyl 5-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol It is a derivative of isonicotinic acid, featuring bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-bromo-2-chloroisonicotinate typically involves the esterification of 5-bromo-2-chloroisonicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-bromo-2-chloroisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohol or amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Isopropyl 5-bromo-2-chloroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-2-chloroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Methyl 5-bromo-2-chloroisonicotinate: Similar in structure but with a methyl ester instead of an isopropyl ester.
Ethyl 5-bromo-2-chloroisonicotinate: Another ester derivative with an ethyl group.
5-bromo-2-chloroisonicotinic acid: The parent acid from which the esters are derived.
Uniqueness: Isopropyl 5-bromo-2-chloroisonicotinate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl group can provide different steric and electronic effects compared to methyl or ethyl esters, potentially leading to unique properties and applications .
Properties
IUPAC Name |
propan-2-yl 5-bromo-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)6-3-8(11)12-4-7(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSMYQLNIBCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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